2-Chloroethyltriethoxysilane
Description
2-Chloroethyltriethoxysilane is a silane compound with a chloroethyl group attached to a silicon atom, which is further connected to three ethoxy groups. This compound is of interest due to its potential applications in material science, particularly in the synthesis of functionalized materials and its role in various chemical reactions.
Synthesis Analysis
The synthesis of compounds related to 2-chloroethyltriethoxysilane often involves sol-gel processes or coupling reactions. For instance, chloromethyltrimethoxysilane (CMTMS) is used to create aerogels with functionalized surfaces, which are synthesized through a sol-gel process in the presence of a cationic surfactant . Similarly, palladium-catalyzed coupling reactions have been employed to synthesize allyl arenes from chloromethylarenes and allyltrimethoxysilane, indicating the versatility of chloroethylsilanes in organic synthesis .
Molecular Structure Analysis
The molecular structure and conformation of chloroethylsilane derivatives have been studied using techniques such as gas-phase electron diffraction and ab initio molecular orbital calculations. These studies reveal that molecules like chloromethyldichloromethylsilane and chloromethyldimethylchlorosilane exist in a mixture of conformers and provide detailed insights into their bond lengths, bond angles, and torsional angles .
Chemical Reactions Analysis
2-Chloroethylsilane and its derivatives undergo various chemical reactions, including thermal decomposition. The decomposition process has been studied using density functional theory (DFT), revealing the reaction pathways and the formation of products such as chlorosilane and ethene . Additionally, the reactivity of chloromethyl groups on the surface of materials like PCMSQ can be exploited for further functionalization through nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloroethylsilane derivatives are influenced by their molecular structure. For example, the conformational composition of chloromethyldichloromethylsilane and chloromethyldimethylchlorosilane affects their torsional potential and structural parameters, which in turn can influence their reactivity and physical properties . The thermal decomposition kinetics of these compounds have been computationally studied to understand their stability and reactivity under various conditions .
Scientific Research Applications
Organosilanes are primary building blocks used to manufacture surface-modified silicas . They can be synthesized by two different synthetic pathways: hydrosilation, which is the reaction of an alkene with chlorosilane in the presence of a platinum catalyst, and via a Grignard reagent, which is an alkyl magnesium halide reacted with tetrachlorosilane in a dry solvent such as ether .
Silanes allow the formation of a Si–O–Si bond on the surface of the silica. These bonds are more hydrolytically stable across a wider pH range than Si–O–C bonds . Two types of Silanes are commonly used for bonded phases: chlorosilanes and alkoxysilanes. They differ in rates of reaction and types of reaction .
Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications . Some of the applications include advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
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Surface Modification : Organosilanes are often used for the surface modification of materials, including metals, glass, and polymers . They can form a thin, chemically bonded layer on the surface of these materials, which can improve adhesion, provide corrosion resistance, or introduce specific functional groups for further chemical modification .
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Covalent Organic Polymers (COPs) : Organosilanes can be used in the synthesis of covalent organic polymers (COPs), which are a class of highly porous, nitrogen-rich organic materials . These materials have found applications in a wide range of areas, including catalysis, gas storage, and drug delivery .
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Catalysis : Organosilanes can act as catalysts in certain chemical reactions. For example, they can catalyze the condensation of silanol groups, which is a key step in the formation of silicones .
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Silicone Production : Organosilanes are key intermediates in the production of silicones, which are widely used in a variety of industries, including construction, electronics, and healthcare .
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Pharmaceuticals : Organosilanes can be used in the synthesis of certain pharmaceuticals. For example, they can be used to introduce a silane group into a molecule, which can then be further modified to produce the desired drug .
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Nanotechnology : Organosilanes can be used to modify the surface of nanoparticles, which can improve their stability, solubility, or reactivity. This has potential applications in areas like drug delivery, catalysis, and materials science .
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Organic Synthesis : Acylsilanes, a type of organosilane, have long been used in organic synthesis . They have versatile reactivities and can be used in a variety of reactions .
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Polymer-Backbone Editing : Acylsilanes can be used in photo-click reactions to edit the backbone of polymers . This can allow for the creation of polymers with unique properties .
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Catalytic Fisher Carbene Formation : Acylsilanes can be used in the catalytic formation of Fisher carbenes . These carbenes are useful intermediates in a variety of organic reactions .
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Acylsilane-Hydroxylation Ligation : Acylsilanes can be used in acylsilane-hydroxylation ligation . This is a type of chemical reaction that can be used to create complex organic molecules .
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Quick Synthetic Method for Acylsilanes : A recently developed quick synthetic method for acylsilanes makes the chemistry even more attractive . This could potentially open up new applications in the future .
properties
IUPAC Name |
2-chloroethyl(triethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19ClO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBFHCBHLOZDKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCl)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066352 | |
Record name | Silane, (2-chloroethyl)triethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyltriethoxysilane | |
CAS RN |
18279-67-9 | |
Record name | (2-Chloroethyl)triethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18279-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, (2-chloroethyl)triethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018279679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, (2-chloroethyl)triethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, (2-chloroethyl)triethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroethyltriethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.309 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Chloroethyltriethoxysilane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV2A6Y5H7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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